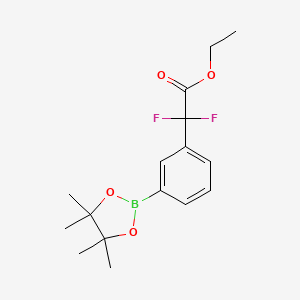
Tert-butyl (R)-3-((2-chloro-6-nitrophenyl)amino)azepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl ®-3-((2-chloro-6-nitrophenyl)amino)azepane-1-carboxylate is a synthetic organic compound that belongs to the class of azepane derivatives. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of functional groups such as tert-butyl, chloro, and nitro groups imparts unique chemical properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl ®-3-((2-chloro-6-nitrophenyl)amino)azepane-1-carboxylate typically involves multi-step organic reactions. One common approach is:
Starting Material: The synthesis begins with the preparation of the azepane ring, which can be achieved through cyclization reactions.
Functional Group Introduction:
Final Coupling: The final step involves coupling the azepane derivative with tert-butyl carboxylate under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl ®-3-((2-chloro-6-nitrophenyl)amino)azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution.
Substitution: The tert-butyl group can be replaced with other alkyl groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can yield various substituted azepane derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl ®-3-((2-chloro-6-nitrophenyl)amino)azepane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Tert-butyl ®-3-((2-chloro-6-nitrophenyl)amino)azepane-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl ®-3-((2-chloro-6-nitrophenyl)amino)hexane-1-carboxylate
- Tert-butyl ®-3-((2-chloro-6-nitrophenyl)amino)pentane-1-carboxylate
Uniqueness
Tert-butyl ®-3-((2-chloro-6-nitrophenyl)amino)azepane-1-carboxylate is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties. The combination of functional groups also contributes to its versatility in various applications.
Propiedades
Fórmula molecular |
C17H24ClN3O4 |
|---|---|
Peso molecular |
369.8 g/mol |
Nombre IUPAC |
tert-butyl (3R)-3-(2-chloro-6-nitroanilino)azepane-1-carboxylate |
InChI |
InChI=1S/C17H24ClN3O4/c1-17(2,3)25-16(22)20-10-5-4-7-12(11-20)19-15-13(18)8-6-9-14(15)21(23)24/h6,8-9,12,19H,4-5,7,10-11H2,1-3H3/t12-/m1/s1 |
Clave InChI |
YMJCSEJUQMPQJR-GFCCVEGCSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCCC[C@H](C1)NC2=C(C=CC=C2Cl)[N+](=O)[O-] |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCCC(C1)NC2=C(C=CC=C2Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(E)-4-[4-(Trifluoromethyl)phenyl]-3-butenoic acid](/img/structure/B14044523.png)



